molecular formula C11H13BrClNO B2889152 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride CAS No. 2228155-84-6

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride

Cat. No.: B2889152
CAS No.: 2228155-84-6
M. Wt: 290.59
InChI Key: DUPYHFFKBQRSMS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a cyclobutane ring substituted with an aminomethyl group and a bromophenyl group, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromobenzaldehyde and a suitable amine source.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often requiring catalysts to facilitate the cyclization process.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: Substitution reactions, particularly involving the bromophenyl group, are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles and electrophiles are employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Amines and alcohols are common reduction products.

  • Substitution Products: Halogenated and alkylated derivatives are typical substitution products.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can act as a nucleophile, while the bromophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

  • 3-(Aminomethyl)pyridine: Similar in structure but lacks the bromophenyl group.

  • 2-Bromophenylcyclobutanone: Similar but lacks the aminomethyl group.

  • 3-(Aminomethyl)benzene: Similar aromatic structure but different ring system.

Uniqueness: The combination of the aminomethyl and bromophenyl groups in the cyclobutane ring makes this compound unique, providing distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO.ClH/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11;/h1-4H,5-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPYHFFKBQRSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(CN)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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